(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
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Overview
Description
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C14H16ClN3O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 3-chloroquinoxaline with piperidine and subsequent reduction to form the methanol derivative. The reaction conditions often include the use of solvents such as xylene and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoxaline and piperidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a valuable tool in the study of cellular processes and disease mechanisms .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s ability to modulate specific molecular pathways is of particular interest .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: A structurally related compound with distinct chemical and biological characteristics.
Uniqueness
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-13-14(18-7-3-4-10(8-18)9-19)17-12-6-2-1-5-11(12)16-13/h1-2,5-6,10,19H,3-4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGRSRSASMLEJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581408 |
Source
|
Record name | [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353257-83-7 |
Source
|
Record name | [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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